2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-6-8-12(9-7-11)15-10-22-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHPBSWROMXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule decomposes into two synthons:
- 2-Fluorobenzoyl electrophile : Derived from 2-fluorobenzoic acid via chloride activation ($$ \text{SOCl}_2 $$, 78°C)
- 4-(4-Methylphenyl)-1,3-thiazol-2-amine : Constructed through either:
Critical disconnection at the thiazole C2 position enables modular assembly, balancing atom economy (Route 1: 64%) versus functional group tolerance (Route 3: 71%).
Detailed Synthetic Methodologies
Route 1: Direct Acylation of Thiazol-2-amine (Two-Step Sequence)
Step 1: Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine
Reagents :
- α-Bromo-4-methylacetophenone (1.2 eq), thiourea (1.0 eq), ethanol (0.3 M)
Procedure :
1. Reflux reagents at 78°C for 6 h under $$ \text{N}_2 $$
2. Quench with ice-water, adjust to pH 4-5 using 10% HCl
3. Recrystallize from ethanol/water (3:1) to yield white crystals (68%)
Characterization :
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.72 (d, J=8.1 Hz, 2H, Ar-H), 7.31 (d, J=8.1 Hz, 2H, Ar-H), 6.95 (s, 1H, C5-H), 2.38 (s, 3H, CH$$ _3 $$)
Step 2: Amide Bond Formation via Schotten-Baumann Reaction
Reagents :
- 2-Fluorobenzoyl chloride (1.05 eq), thiazol-2-amine (1.0 eq), pyridine (3 eq), dichloromethane (0.2 M)
Procedure :
1. Charge amine in DCM, cool to 0°C, add pyridine
2. Add acyl chloride dropwise over 30 min, warm to RT, stir 12 h
3. Extract with 5% NaHCO$$ _3 $$, dry (MgSO$$ _4 $$), column purify (hexane/EtOAc 4:1)
Yield : 82% as white powder
Optimization Insights :
Route 2: Hantzsch Thiazole Synthesis with In Situ Functionalization
Step 1: One-Pot Cyclization/Acylation
Reagents :
- 2-Fluorobenzamide (1.0 eq), α-bromo-4-methylacetophenone (1.1 eq), thiourea (1.2 eq), DMF (0.4 M)
Procedure :
1. Heat reagents at 110°C for 8 h under microwave irradiation
2. Cool, precipitate with H$$ _2$$O, filter, wash with MeOH
Yield : 59% (lower due to competing side reactions)
Advantages :
- Reduced purification steps
- Compatible with electron-deficient benzamides
Route 3: Transition Metal-Mediated Cross-Coupling
Step 1: Suzuki-Miyaura Coupling on Thiazole Bromide
Reagents :
- 4-Bromo-1,3-thiazol-2-amine (1.0 eq), 4-methylphenylboronic acid (1.3 eq), Pd(PPh$$ _3$$)$$ _4$$ (5 mol%), K$$ _2$$CO$$ _3$$ (2 eq), dioxane/H$$ _2$$O (3:1, 0.25 M)
Procedure :
1. Degas mixture, heat at 90°C for 14 h
2. Extract with EtOAc, dry, column purify (63% yield)
Step 2: Amide Coupling Using EDCl/HOBt
Reagents :
- 2-Fluorobenzoic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq), DMF (0.15 M)
Procedure :
1. Activate acid 30 min, add amine, stir 24 h at RT
2. Quench with sat. NH$$ _4$$Cl, extract, recrystallize from EtOH
Yield : 88% (superior to Route 1 in polar aprotic media)
Comparative Method Analysis
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 82 | 59 | 73 |
| Purity (HPLC) | 99.1 | 95.7 | 98.4 |
| Scalability (kg-scale) | Moderate | Poor | Excellent |
| Byproduct Formation | <2% | 12% | 5% |
| Reaction Time (h) | 14 | 8 | 38 |
Key Observations :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial Considerations and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen Substitution (Fluorine vs. Chlorine)
- STK346841 (N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide): Features a chlorine atom and an imidazole ring. In β-secretase 1 (BACE1) inhibition studies for Alzheimer’s disease, STK122203 (the target compound) demonstrated comparable binding stability to STK346841 over 100 ns molecular dynamics simulations.
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: The dichloro derivative exhibits reduced planarity in the amide group compared to the mono-fluoro target compound, as evidenced by dihedral angles (35.28° vs. 10.14° for thiazole ring alignment). This structural difference may impact solubility and crystal packing .
Aromatic Substituents on Thiazole
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Replacing the fluorine with a phenoxy group increased plant growth modulation activity to 129.23% (p < 0.05) in high-content screening assays. The bulky phenoxy group may enhance hydrophobic interactions with plant receptors, though it could reduce bioavailability due to higher molecular weight .
Heterocyclic Core Modifications
Thiazole vs. Imidazole
Triazole and Oxadiazole Derivatives
- S-Alkylated 1,2,4-Triazoles: Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones exhibit tautomerism (thione vs. thiol forms), which is absent in the rigid thiazole-based target compound. This flexibility may influence metabolic stability .
Physicochemical and Crystallographic Insights
- Crystal Structure : The target compound’s amide group (C8-N1-C7=O) is nearly planar, with a dihedral angle of 10.14° relative to the thiazole ring. This conformation facilitates intermolecular N–H···N hydrogen bonds, forming dimers that stabilize the crystal lattice. In contrast, dichloro analogs exhibit greater torsional distortion (35.28°), reducing packing efficiency .
- However, the 4-methylphenyl group adds hydrophobicity, balancing logP values for membrane permeability .
Biological Activity
2-Fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The compound's structure incorporates a thiazole ring, which is known for its diverse biological properties.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 295.34 g/mol. The presence of the fluorine atom and the thiazole moiety contributes to its unique pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- A549 (lung adenocarcinoma)
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induces apoptosis |
| NCI-H460 | 10.5 | Inhibits cell proliferation |
| A549 | 8.3 | Disruption of microtubule dynamics |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 60 |
| IL-6 | 10 | 55 |
| IL-1β | 10 | 50 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
